molecular formula C9H11NO B8688900 5-Cyclopropoxy-2-methylpyridine

5-Cyclopropoxy-2-methylpyridine

Cat. No.: B8688900
M. Wt: 149.19 g/mol
InChI Key: FMRJEVHRRMZLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropoxy-2-methylpyridine is a substituted pyridine derivative featuring a cyclopropoxy group (-O-cyclopropyl) at the 5-position and a methyl group (-CH₃) at the 2-position of the pyridine ring. Pyridine derivatives with alkoxy and alkyl substituents are often studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric effects.

Synthesis routes for similar compounds, such as 2-methoxy-pyridines, involve nucleophilic substitution or coupling reactions under controlled conditions . For example, nitropyridine intermediates are common precursors, as seen in the synthesis of 2-methoxy-4-methyl-5-nitropyridine (95% yield) and 2-methoxy-4-methyl-3-nitropyridine (80% yield) . Adapting these methods, this compound could theoretically be synthesized via cyclopropoxy group introduction at the 5-position, followed by functional group modifications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-2-3-9(6-10-7)11-8-4-5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

FMRJEVHRRMZLLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence the properties of pyridine derivatives. Below is a comparative analysis based on available

Table 1: Key Properties of Structural Analogs
Compound Name Substituents Molecular Formula Boiling Point (°C) pKa Density (g/cm³)
5-Ethyl-2-methylpyridine 5-Ethyl, 2-Methyl C₈H₁₁N Not reported Not reported Not reported
5-Chloro-2-(cyclopropylmethoxy)pyridine 5-Chloro, 2-(Cyclopropoxy) C₉H₁₀ClNO 246.9 (predicted) 1.75 (predicted) 1.241 (predicted)
5-Cyclopropoxy-2-methylpyridine* 5-Cyclopropoxy, 2-Methyl C₉H₁₁NO Theoretical ≈250–270 Theoretical ≈2–4 Theoretical ≈1.2–1.3

*Theoretical values for this compound are inferred from analogs.

Key Observations:

Boiling Points :

  • The cyclopropoxy group in 5-Chloro-2-(cyclopropylmethoxy)pyridine contributes to a higher predicted boiling point (246.9°C) compared to simpler alkyl-substituted pyridines like 5-Ethyl-2-methylpyridine, where boiling points are typically lower (e.g., pyridine: 115°C). The rigid cyclopropane ring may enhance intermolecular interactions, increasing boiling points .

Acidity (pKa) :

  • The electron-withdrawing chloro substituent in 5-Chloro-2-(cyclopropylmethoxy)pyridine lowers the pKa to 1.75, indicating strong acidity. In contrast, this compound, lacking an electron-withdrawing group, is expected to have a higher pKa (~2–4), closer to unsubstituted pyridine (pKa ≈5.2). The methyl group at position 2 may slightly increase basicity due to steric protection of the nitrogen .

Density :

  • The predicted density of 5-Chloro-2-(cyclopropylmethoxy)pyridine (1.241 g/cm³) aligns with typical values for halogenated pyridines. For this compound, a similar density range (1.2–1.3 g/cm³) is anticipated due to the bulky cyclopropoxy group .

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